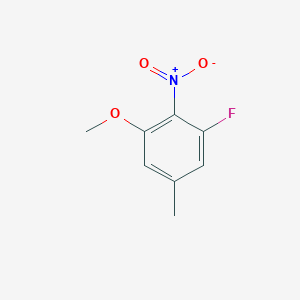

1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

1. Ortho-dehydrophenoxy Anion Formation

Fluorobenzene and methoxybenzene conjugate bases react with nitrous oxide to afford the dehydrophenoxy anion (C6H3O−), a novel ion with intriguing reactivity. This ion typically undergoes reactions involving proton transfer, addition to the benzyne triple bond, and fragmentation, providing insights into the acidities of different ring positions in methoxybenzene (Dahlke & Kass, 1992).

2. Charge Control in SNAr Reactions

Studies on the substitution reactions of halogenated nitrobenzenes with nucleophiles like thiophenoxide and methoxide anions have shown charge-controlled reactions. This is particularly apparent in the reaction of various fluoro-chloronitrobenzene compounds, demonstrating the intricate SNAr processes controlled by electronic factors (Cervera, Marquet, & Martin, 1996).

3. Molecular Ordering in Smectogenic Compounds

Research on smectogenic compounds, including fluoro-substituted nitrobenzenes, focuses on their molecular ordering. This involves analyses using quantum mechanics and computer simulations to understand their behavior in terms of translatory and orientational motions, providing a deeper understanding of long-range and short-range intermolecular interactions in such materials (Ojha & Pisipati, 2003, 2005).

4. Fluorine Substitution Kinetics

Investigations into the kinetics of fluorine substitution reactions in various nitrobenzenes reveal significant insights into the factors affecting reaction rates and selectivity. This is crucial for understanding the reactivity of different nitro-substituted substrates in various solvents, contributing to the broader knowledge of aromatic substitution reactions (Cima, Biggi, & Pietra, 1973).

5. Synthesis and Characterization

The synthesis and characterization of various fluoro-substituted nitrobenzene derivatives, including their structural confirmation through methods like X-ray crystallography, NMR, and IR spectroscopy, are essential for understanding their chemical properties and potential applications (Sweeney, McArdle, & Aldabbagh, 2018).

Safety and Hazards

properties

IUPAC Name |

1-fluoro-3-methoxy-5-methyl-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-5-3-6(9)8(10(11)12)7(4-5)13-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUGJMKMSOSKSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-oxo-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2670521.png)

![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-fluorophenyl)acetamide](/img/structure/B2670526.png)

![N-[2-(piperidin-2-yl)ethyl]methanesulfonamide](/img/structure/B2670527.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2670528.png)